N-(5-((2-((5-methyl-1,3,4-thiadiazol-2-yl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)butyramide
Description
N-(5-((2-((5-methyl-1,3,4-thiadiazol-2-yl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)butyramide is a bisthiadiazole derivative characterized by two 1,3,4-thiadiazole rings connected via a thioether linkage (-S-). The molecule features a butyramide group (C₃H₇CONH-) attached to one thiadiazole ring and a 5-methyl-1,3,4-thiadiazol-2-ylamine substituent on the other.
The synthesis of such derivatives typically involves nucleophilic substitution or condensation reactions. For instance, analogous compounds like N-(5-substituted-1,3,4-thiadiazol-2-yl)benzamide derivatives are synthesized via multi-step procedures involving thiolation of thiadiazole precursors followed by coupling with acyl chlorides or amines . Spectroscopic methods (¹H/¹³C-NMR, IR, mass spectrometry) and elemental analysis are standard for structural confirmation .
Properties
IUPAC Name |
N-[5-[2-[(5-methyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]butanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N6O2S3/c1-3-4-7(18)12-10-16-17-11(22-10)20-5-8(19)13-9-15-14-6(2)21-9/h3-5H2,1-2H3,(H,12,16,18)(H,13,15,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQFQGVGRGWXVBC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NC1=NN=C(S1)SCC(=O)NC2=NN=C(S2)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N6O2S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(5-((2-((5-methyl-1,3,4-thiadiazol-2-yl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)butyramide is a complex compound that belongs to the thiadiazole family. This compound has garnered attention due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews its biological activity based on diverse scientific studies.
Structural Overview
The compound features multiple thiadiazole rings and a butyramide moiety, which contribute to its unique biological properties. The presence of sulfur and nitrogen in the thiadiazole rings is significant for its reactivity and interaction with biological targets.
1. Anticancer Activity
Research has shown that derivatives of thiadiazoles exhibit promising anticancer properties. For instance, a study evaluated various thiadiazole derivatives against different cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer). One derivative, N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-((5-(p-tolylamino)-1,3,4-thiadiazol-2-yl)thio)acetamide, demonstrated an IC50 value of 0.034 ± 0.008 mmol L–1 against A549 cells, indicating strong cytotoxic activity compared to standard treatments like cisplatin .
Table 1: Anticancer Activity of Thiadiazole Derivatives
2. Antimicrobial Properties
Thiadiazole derivatives have also been investigated for their antimicrobial activities. The compound's structure allows for interaction with microbial enzymes or cellular components, leading to inhibition of growth or cell death in various pathogens. A review highlighted the potential of 2-amino-1,3,4-thiadiazole derivatives as effective antimicrobial agents due to their ability to disrupt microbial cell functions .
The exact mechanism of action for this compound is not fully elucidated. However, it is believed that the compound interacts with specific molecular targets such as enzymes or receptors involved in cell proliferation and survival pathways. The thiadiazole rings may facilitate binding to these targets due to their electron-rich nature and ability to form hydrogen bonds.
Case Studies
Several studies have focused on synthesizing new thiadiazole derivatives and evaluating their biological activities:
- Synthesis and Evaluation : A study synthesized various thiadiazole derivatives and assessed their anticancer properties through MTT assays against MCF7 and A549 cell lines. The most active compounds showed significant cytotoxicity with low IC50 values .
- Structure–Activity Relationship (SAR) : Research indicates that modifications on the thiadiazole ring significantly affect biological activity. For example, substituents on the C-5 position have been correlated with increased cytotoxicity in specific cancer cell lines .
Scientific Research Applications
Overview
1,3,4-Thiadiazole derivatives have shown significant potential in cancer therapy. Various studies have focused on the synthesis and evaluation of these compounds against different cancer cell lines.
Case Studies
- Synthesis and Testing : A study synthesized several thiadiazole derivatives and evaluated their anticancer activity using the MTT assay against three human cancer cell lines: SKNMC (neuroblastoma), HT-29 (colon cancer), and PC3 (prostate cancer). The results indicated that while none surpassed doxorubicin in efficacy, certain derivatives displayed promising cytotoxicity at concentrations ranging from 0.1 to 500 µg/mL .
- Structure-Activity Relationship : Another review highlighted that specific substitutions on the thiadiazole ring significantly influenced anticancer activity. Compounds with lower IC50 values demonstrated higher potency against human breast and lung cancer cell lines . For example, one derivative exhibited an IC50 value of 0.28 µg/mL against MCF-7 cells .
Comparative Data Table
| Compound Name | Cell Line Tested | IC50 Value (µg/mL) | Reference |
|---|---|---|---|
| Compound A | MCF-7 | 0.28 | |
| Compound B | HCT116 | 3.29 | |
| Compound C | PC3 | 10 |
Overview
The antimicrobial activity of thiadiazole derivatives has been widely documented. These compounds have been tested against various bacterial strains and fungi.
Case Studies
- Antimicrobial Screening : Research indicates that derivatives containing the 1,3,4-thiadiazole moiety possess significant antimicrobial properties. One study focused on derivatives of 2-amino-1,3,4-thiadiazole and found them effective against a range of pathogens .
- Mechanism of Action : The mechanism by which these compounds exert their antimicrobial effects often involves disruption of microbial cell membranes or inhibition of essential metabolic pathways .
Overview
The anticonvulsant properties of thiadiazole derivatives have also been explored extensively. These compounds are being investigated as potential treatments for epilepsy.
Case Studies
- In Vivo Studies : A study evaluated the anticonvulsant activity of a synthesized thiadiazole derivative using the maximal electroshock (MES) method in mice. The compound demonstrated significant protection against seizures at specific dosages .
Comparative Data Table
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
Key structural analogues and their distinguishing features are summarized below:
Key Observations:
- Substituent Impact : The target compound’s butyramide group differentiates it from benzamide or acetamide derivatives (e.g., ). Longer alkyl chains (butyramide vs. acetamide) may influence lipophilicity and bioavailability.
- Thiadiazole vs. Thiazole : Compounds with thiazole cores (e.g., ) exhibit distinct electronic properties compared to thiadiazoles due to sulfur and nitrogen positioning, affecting binding interactions.
Q & A
Q. What are the optimal synthetic routes for N-(5-((2-((5-methyl-1,3,4-thiadiazol-2-yl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)butyramide, and how are key intermediates stabilized?
The synthesis typically involves multi-step protocols:
- Thiadiazole Ring Formation : Cyclization of thiosemicarbazide derivatives with carbon disulfide under basic conditions forms the 1,3,4-thiadiazole core .
- Thioether Linkage Introduction : Reaction of a 2-chloroacetamide intermediate with a thiol-containing thiadiazole derivative (e.g., 5-methyl-1,3,4-thiadiazol-2-amine) in ethanol or DMF at 60–80°C .
- Butyramide Functionalization : Coupling the thiadiazole-thioether intermediate with butyric acid derivatives using carbodiimide-based reagents (e.g., EDCI) in dichloromethane .
Critical Parameters : Solvent polarity (e.g., DMF for solubility), temperature control (±5°C), and stoichiometric ratios (1:1.2 for thiol:chloroacetamide) to minimize disulfide byproducts .
Q. Which spectroscopic and chromatographic methods are most reliable for characterizing this compound, and how are spectral artifacts addressed?
- NMR Spectroscopy : ¹H and ¹³C NMR in DMSO-d₆ or CDCl₃ identify key groups:
- Mass Spectrometry (MS) : High-resolution ESI-MS validates molecular weight (e.g., [M+H]⁺ ion) with <2 ppm error .
- IR Spectroscopy : Peaks at 1670–1690 cm⁻¹ (C=O stretch) and 1250–1300 cm⁻¹ (C-S bond) .
Artifact Mitigation : Use deuterated solvents free of proton impurities, and employ TLC (silica gel, chloroform:methanol 9:1) to pre-check purity .
Q. How does the compound’s reactivity vary under acidic, basic, or oxidative conditions, and what degradation products are observed?
- Acidic Conditions (pH <3) : Hydrolysis of the thioether linkage occurs, generating 5-methyl-1,3,4-thiadiazol-2-amine and a sulfonic acid derivative .
- Basic Conditions (pH >10) : Saponification of the butyramide group yields a carboxylic acid, detectable via HPLC retention time shifts .
- Oxidative Stress (H₂O₂) : Sulfoxide formation at the thioether bridge, confirmed by MS (+16 Da mass shift) .
Stability Guidelines : Store at pH 6–8 in anhydrous solvents (e.g., acetonitrile) under nitrogen .
Advanced Research Questions
Q. What in vitro models and assays are most suitable for evaluating its anticancer activity, and how are false positives ruled out?
- Cell Viability Assays :
- Mechanistic Studies :
Q. How can structure-activity relationship (SAR) studies be designed to optimize target binding affinity?
- Substituent Variation :
- Modify the 5-methyl group on the thiadiazole ring to bulkier alkyl/aryl groups (e.g., ethyl, phenyl) to enhance hydrophobic interactions .
- Replace the butyramide with shorter (propionamide) or cyclic (piperidinyl) analogs to probe steric effects .
- Biological Testing :
- Screen analogs against kinase panels (e.g., EGFR, VEGFR2) to identify off-target effects .
- Use molecular docking (AutoDock Vina) to prioritize derivatives with predicted ΔG < -8 kcal/mol .
Data Interpretation : Correlate IC₅₀ values with computational binding scores to refine SAR .
Q. Which computational strategies predict its interaction with biological targets, and how are force fields validated?
- Molecular Docking :
- Software : AutoDock Vina or Schrödinger Glide with flexible ligand docking .
- Targets : Prioritize proteins with thiadiazole-binding pockets (e.g., carbonic anhydrase IX, tubulin) .
- MD Simulations :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
